molecular formula C15H19N3O3S B2853412 4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034334-96-6

4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B2853412
CAS No.: 2034334-96-6
M. Wt: 321.4
InChI Key: JPZRRHHLSYBDOO-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
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Biological Activity

4-Methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the molecular formula C15H19N3O3SC_{15}H_{19}N_{3}O_{3}S and a molecular weight of 321.4 g/mol. Its structure features a sulfonamide group linked to a tetrahydropyrazolo-pyridine moiety, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in disease processes. For instance, it may interact with kinases and other targets relevant to inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacteria and fungi. The presence of the pyrazole moiety is often associated with enhanced antibacterial effects.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Activity Type Tested Organisms/Targets IC50/MIC Values Reference
AntibacterialStaphylococcus aureus250 µg/mL
AntifungalCandida albicans250 µg/mL
Kinase Inhibitionp38α kinaseIC50 = 0.004 µM
Anti-inflammatoryTNFα productionDose-dependent inhibition

Case Studies

Several studies have investigated the biological implications of compounds structurally related to this compound:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of pyrazole derivatives against common pathogens. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure could enhance efficacy (MIC values around 250 µg/mL) .
  • Inflammation and Pain Models : In vivo models demonstrated that similar compounds could significantly reduce inflammation markers in response to lipopolysaccharide (LPS) treatment. The compound exhibited a dose-dependent reduction in TNFα levels after administration .
  • Kinase Activity Assessment : A docking study indicated that the compound might effectively inhibit p38α kinase by occupying critical binding sites, which is essential for developing anti-inflammatory agents .

Properties

IUPAC Name

4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-11-9-14(3-4-15(11)21-2)22(19,20)17-12-6-8-18-13(10-12)5-7-16-18/h3-5,7,9,12,17H,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZRRHHLSYBDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCN3C(=CC=N3)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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